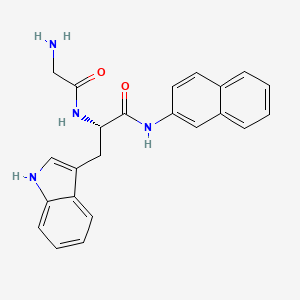

glycyl-L-tryptophan 2-naphthylamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Gly-Trp- is a dipeptide composed of glycine and tryptophan. This compound is of significant interest due to its unique structural properties and potential applications in various scientific fields. Glycine is the simplest amino acid, while tryptophan is an essential amino acid known for its role in protein synthesis and as a precursor to serotonin.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Trp- typically involves standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the peptide is assembled step-by-step on a solid support. The process begins with the attachment of the C-terminal amino acid (tryptophan) to a resin, followed by the sequential addition of glycine. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of H-Gly-Trp- can be scaled up using automated peptide synthesizers. These machines streamline the synthesis process, allowing for the efficient production of large quantities of the dipeptide. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product to ensure its purity and quality .

化学反应分析

Types of Reactions

H-Gly-Trp- undergoes various chemical reactions, including:

Reduction: The reduction of H-Gly-Trp- is less common but can be achieved under specific conditions using reducing agents like sodium borohydride.

Substitution: The dipeptide can participate in substitution reactions, particularly at the tryptophan residue, where the indole ring can be modified.

Common Reagents and Conditions

Oxidation: Peroxyl radicals (ROO˙) and alkoxyl radicals are commonly used oxidizing agents.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Various electrophiles can be used to modify the indole ring of tryptophan.

Major Products Formed

Oxidation: N-formylkynurenine, kynurenine, and hydroperoxides.

Reduction: Reduced forms of the dipeptide.

Substitution: Modified tryptophan derivatives.

科学研究应用

Pharmacological Applications

- Antidepressant Effects

- Neuroprotective Properties

- Role in Protein Synthesis

Case Study Overview

A number of clinical studies have explored the effects of L-tryptophan and its derivatives on various health conditions:

- Study on Depression : A clinical trial demonstrated that L-tryptophan supplementation could alleviate symptoms of depression when combined with other therapeutic agents. This suggests that this compound may hold similar potential due to its structural relationship with L-tryptophan .

- Fatigue Perception in Athletes : A study involving elite cyclists indicated that L-tryptophan supplementation positively influenced fatigue perception during exercise. This finding could extend to this compound, particularly in sports medicine applications, where managing fatigue is crucial .

Data Tables

作用机制

The mechanism of action of H-Gly-Trp- involves its interaction with various molecular targets. Tryptophan residues can undergo oxidation, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. These interactions can modulate biological pathways, such as those involved in oxidative stress and inflammation .

相似化合物的比较

H-Gly-Trp- can be compared with other dipeptides and tryptophan-containing compounds:

Similar Compounds: Gly-Trp-Gly, Trp-Gly, and N-acetyl-Trp

Uniqueness: H-Gly-Trp- is unique due to its specific sequence and the presence of glycine, which imparts flexibility to the peptide chain. This flexibility can influence its reactivity and interactions with other molecules.

生物活性

Glycyl-L-tryptophan 2-naphthylamide (Gly-Trp-Nap) is a compound of interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, cellular effects, and implications for therapeutic applications.

Chemical Structure and Properties

Gly-Trp-Nap is a dipeptide derivative that combines the amino acid tryptophan with a naphthylamide moiety. This structure contributes to its solubility and interaction with biological systems. The presence of the naphthyl group enhances its ability to penetrate cellular membranes, potentially increasing its efficacy as a therapeutic agent.

The biological activity of Gly-Trp-Nap can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Gly-Trp-Nap has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism. This inhibition can lead to altered levels of neurotransmitters, such as serotonin, which is synthesized from tryptophan .

- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells. For instance, it could modulate pathways related to cell growth and apoptosis, potentially impacting cancer cell proliferation .

- Transport Mechanisms : Gly-Trp-Nap interacts with amino acid transporters, facilitating the uptake of tryptophan and other amino acids into cells. This interaction is crucial for maintaining cellular homeostasis and supporting metabolic functions .

1. Cellular Proliferation and Apoptosis

Studies have indicated that Gly-Trp-Nap can affect cell viability and apoptosis in various cell lines. For example:

- Cancer Cell Lines : In vitro studies demonstrated that Gly-Trp-Nap inhibits the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

- Neuronal Cells : The compound has shown neuroprotective effects by reducing oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

2. Neurotransmitter Regulation

As a derivative of tryptophan, Gly-Trp-Nap plays a role in the synthesis of serotonin. Research indicates that supplementation with Gly-Trp-Nap can increase serotonin levels in the brain, which may have implications for mood regulation and treatment of depression .

Case Study 1: Neuroprotective Effects

A study on rat models demonstrated that administration of Gly-Trp-Nap resulted in significant neuroprotection against induced oxidative stress. The treated group showed reduced markers of neuronal damage compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Case Study 2: Cancer Cell Inhibition

In a controlled experiment involving human cancer cell lines, Gly-Trp-Nap exhibited dose-dependent inhibition of cell growth. Flow cytometry analysis revealed increased apoptosis rates in treated cells, highlighting its potential as an anticancer agent.

Data Tables

属性

分子式 |

C23H22N4O2 |

|---|---|

分子量 |

386.4 g/mol |

IUPAC 名称 |

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C23H22N4O2/c24-13-22(28)27-21(12-17-14-25-20-8-4-3-7-19(17)20)23(29)26-18-10-9-15-5-1-2-6-16(15)11-18/h1-11,14,21,25H,12-13,24H2,(H,26,29)(H,27,28)/t21-/m0/s1 |

InChI 键 |

OCFNAQIEUDCHBL-NRFANRHFSA-N |

手性 SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。